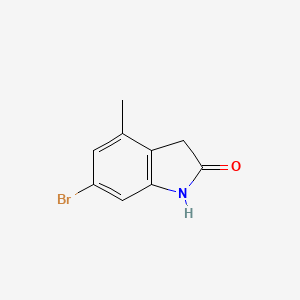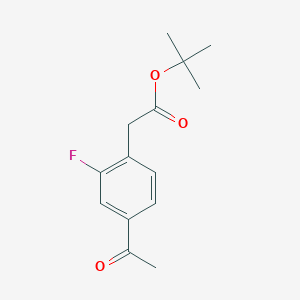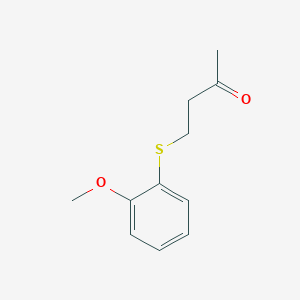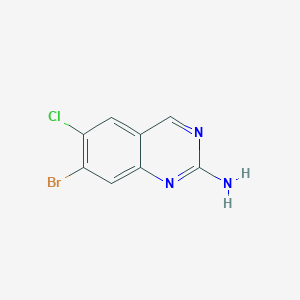
7-Bromo-6-chloroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chloroquinazolin-2-amine is a heterocyclic compound with the molecular formula C8H5BrClN3. It is part of the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazolin-2-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then converted to this compound through a series of reactions involving chloroacetone .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate the bromination and chlorination steps efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-6-chloroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
7-Bromo-6-chloroquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-chloroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
- 7-Bromo-4-chloroquinazolin-2-amine
- 6-Chloro-7-iodoquinazolin-2-amine
- 7-Bromo-6-fluoroquinazolin-2-amine
Comparison: Compared to its analogs, 7-Bromo-6-chloroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C8H5BrClN3 |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
7-bromo-6-chloroquinazolin-2-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |
Clé InChI |
VXOSEQRVWOUQGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NC2=CC(=C1Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
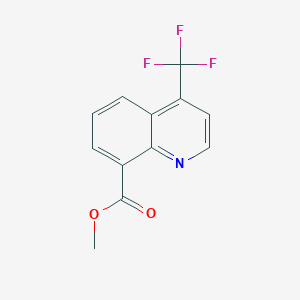

![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)

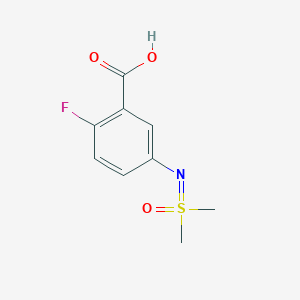

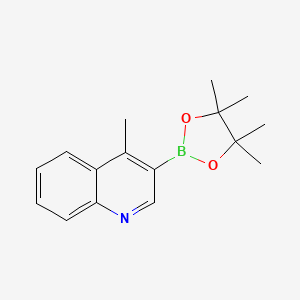
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
